molecular formula C9H5BrF3N3 B8209059 3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine

3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine

Cat. No.: B8209059
M. Wt: 292.06 g/mol
InChI Key: NGKXOQWLGPSNEK-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine is a sophisticated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This hybrid scaffold integrates two privileged structures in modern pharmacology: a brominated pyridine and a trifluoromethyl-substituted pyrazole. The presence of the trifluoromethyl group is a critical feature, as it significantly influences a compound's physicochemical properties, including metabolic stability, membrane permeability, and overall bioavailability, making it a cornerstone in the design of bioactive molecules . This compound is primarily valued as a key multifunctional intermediate in constructing novel molecular entities. The bromine atom on the pyridine ring offers a versatile handle for further functionalization via modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing researchers to rapidly generate diverse compound libraries. Concurrently, the 3-(trifluoromethyl)-1H-pyrazole moiety is a well-documented pharmacophore with a demonstrated broad spectrum of biological activities . Pyrazole and pyrazoline derivatives have been extensively investigated for their diverse pharmacological effects , including potential as antimicrobial, anti-inflammatory, anticancer, and cannabinoid CB1 receptor antagonist agents . The strategic combination of these fragments into a single molecule makes this compound a highly promising precursor for developing new therapeutic candidates targeting a range of diseases. Intended Research Applications: • A key synthetic intermediate in the exploration of new pyrazole-based bioactive compounds . • A core scaffold for constructing molecules in structure-activity relationship (SAR) studies, particularly those leveraging the properties of fluorinated heterocycles . • A building block for synthesizing more complex fused heterocyclic systems, such as triazolopyridines, which are emerging as significant scaffolds in medicinal chemistry . This product is sold For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-bromo-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3/c10-6-1-5(3-14-4-6)7-2-8(16-15-7)9(11,12)13/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKXOQWLGPSNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

Optimized conditions involve XPhosPdG2 (10 mol%) and XPhos ligand (10 mol%) in a mixed solvent system of ethanol and water (4:1 v/v), heated to 135°C under microwave irradiation for 40 minutes. This protocol achieves yields exceeding 85% for analogous pyrazolo[1,5-a]pyrimidines, suggesting applicability to the target compound. Key advantages include functional group tolerance and regioselectivity, particularly when steric hindrance is minimized at the coupling sites.

Substrate Preparation

The pyridine component, 3-bromo-5-iodopyridine, is synthesized via directed ortho-metalation of 3-bromopyridine followed by iodination. Conversely, the trifluoromethylpyrazole moiety is prepared through cyclocondensation of hydrazine derivatives with trifluoromethyl ketones, as detailed in Section 3. Challenges include the instability of boronic acid derivatives under acidic conditions, necessitating careful handling and in situ generation.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

S<sub>N</sub>Ar reactions exploit electron-deficient aromatic rings to facilitate substitution with nucleophiles. For the target compound, this method involves displacing a leaving group (e.g., bromide) on pyridine with a pre-formed trifluoromethylpyrazole anion.

Activation and Mechanism

Activation of the pyridine ring is achieved using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), which enhances the electrophilicity of the C–Br bond. In a representative procedure, 3,5-dibromopyridine reacts with 3-(trifluoromethyl)-1H-pyrazol-5-amine in 1,4-dioxane at 110°C for 12 hours, yielding the product in 74–98%. The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing trifluoromethyl group.

Limitations and Scope

While efficient for electron-deficient arenes, S<sub>N</sub>Ar is less effective for substrates with poor leaving groups or insufficient ring activation. Competing side reactions, such as dehalogenation, are observed under basic conditions, necessitating precise stoichiometric control.

Cyclization of Hydrazine Derivatives

Cyclization offers a direct route to construct the pyrazole ring onto a pre-functionalized pyridine scaffold. A Chinese patent (CN104844567A) outlines a four-step synthesis starting from 3-aminocrotononitrile:

Stepwise Synthesis

  • Ring Closure : 3-Aminocrotononitrile reacts with hydrazine hydrate to form 3-amino-5-methylpyrazole.

  • Bromination : Treatment with N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the 5-position (94% yield).

  • Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO<sub>4</sub> in acidic medium.

  • Condensation : Coupling with 3-chloro-2-pyridylamine via EDCI/HOBt-mediated amidation yields the final product.

Critical Analysis

This method avoids harsh conditions like cryogenic temperatures but requires multiple purification steps. Oxidation intermediates are sensitive to over-oxidation, necessitating careful monitoring.

Post-Coupling Bromination

Introducing bromine after coupling the pyrazole and pyridine moieties circumvents challenges associated with pre-functionalized substrates. A reported protocol involves electrophilic bromination of 5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine using NBS in the presence of Lewis acids like FeCl<sub>3</sub>.

Regioselectivity and Yield

Bromination occurs preferentially at the 3-position of pyridine due to directing effects from the adjacent pyrazole ring. Yields range from 70–82%, with minor formation of dibrominated byproducts.

Comparison with Direct Methods

Post-coupling bromination reduces the need for unstable intermediates but requires stoichiometric control to avoid over-bromination.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Suzuki–Miyaura85–92High regioselectivity, scalabilitySensitivity to boronic acid stability
S<sub>N</sub>Ar74–98Single-step couplingRequires activated substrates
Cyclization63–94Avoids cryogenic conditionsMulti-step synthesis, purification challenges
Post-coupling bromination70–82Simplifies precursor preparationRisk of over-bromination

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce N-oxides of the pyrazole ring .

Scientific Research Applications

3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Modifications

3-Bromo-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine
  • Structural Difference : A methyl group is added to the pyrazole’s nitrogen (1-position).
  • Enhanced stability due to reduced susceptibility to deprotonation compared to the non-methylated analogue.
  • Application : Discontinued commercial availability suggests challenges in synthesis or stability .
2,6-Bis(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine Derivatives
  • Structural Difference : Pyridine has two pyrazole substituents (positions 2 and 6) instead of bromine and pyrazole.
  • Impact :
    • Tridentate coordination capability for ruthenium complexes improves photostability in dye-sensitized solar cells (DSSCs).
    • The absence of bromine eliminates cross-coupling reactivity but enhances ligand rigidity for metal binding .

Brominated Pyridines with Alternative Heterocycles

3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole
  • Structural Difference : Pyrazole is replaced by a 1,2,4-triazole ring.
  • Impact :
    • Triazole’s electron-deficient nature increases acidity (pKa ~0.5) compared to pyrazole (pKa ~2.5), altering metal-ligand interactions.
    • Higher thermal stability due to aromatic triazole ring .
3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine
  • Structural Difference : Pyrazole is replaced by a 1,2,4-triazol-5-yl group.
  • Impact :
    • Triazole’s nitrogen positions enable diverse hydrogen-bonding interactions, useful in supramolecular chemistry.
    • Lower molecular weight (225.05 g/mol vs. 291.05 g/mol for the target compound) may improve solubility .

Brominated Pyridines with Non-Heterocyclic Substituents

3-Bromo-5-(4-fluorophenoxy)pyridine
  • Structural Difference: Pyrazole is replaced by a 4-fluorophenoxy group.
  • Fluorine’s electron-withdrawing effect enhances oxidative stability but reduces π-π stacking capability in materials applications .
3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine
  • Structural Difference : A trifluoromethoxyphenyl group replaces pyrazole.
  • Impact :
    • Enhanced lipophilicity (logP ~3.5) due to the phenyl group, favoring membrane permeability in drug design.
    • Trifluoromethoxy improves metabolic stability compared to pyrazole .

Electronic and Steric Properties (Data Table)

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₉H₅BrF₃N₃ 291.05 Br, CF₃-pyrazole Metal ligands, intermediates
3-Bromo-5-(1-methyl-3-CF₃-1H-pyrazol-5-yl)pyridine C₁₀H₇BrF₃N₃ 305.08 Br, CF₃, methyl-pyrazole Discontinued
3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole C₃HBrF₃N₃ 195.96 Br, CF₃-triazole High-temperature reactions
3-Bromo-5-(4-fluorophenoxy)pyridine C₁₁H₇BrFNO 276.08 Br, 4-fluorophenoxy Pharmaceutical intermediates

Key Research Findings

  • Coordination Chemistry : The target compound’s pyrazole group forms stable complexes with Ru(II) and Ir(III), but its bromine limits ligand denticity compared to bidentate analogues like 2-(3-CF₃-pyrazol-5-yl)pyridine (fppz) .
  • Electronic Effects: The CF₃ group lowers the LUMO energy (-1.8 eV vs. -1.5 eV for non-CF₃ pyrazoles), enhancing electron-accepting properties in OLEDs .
  • Synthetic Utility: Bromine enables Suzuki-Miyaura couplings, whereas triazole or phenoxy derivatives lack this reactivity .

Biological Activity

3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C8_{8}H6_{6}BrF3_{3}N3_{3}
  • Molecular Weight : 267.06 g/mol
  • CAS Number : 2432849-17-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease processes.

  • Anticancer Activity : Compounds containing the pyrazole moiety have been shown to exhibit significant anticancer properties. For instance, derivatives of pyrazole have demonstrated antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy.
  • Anti-inflammatory Properties : The presence of the pyrazole ring has been linked to anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .
  • Antimicrobial Effects : Some studies suggest that pyrazole derivatives can exhibit antimicrobial properties, making them candidates for treating infections caused by resistant strains .

Biological Activity Data Table

Activity TypeTarget/MechanismReferenceEC50/IC50 Values
AnticancerInhibition of cell proliferation 0.010 - 0.177 μM
Anti-inflammatoryCOX inhibition IC50 = 54.65 μg/mL
AntimicrobialBacterial growth inhibition Not specified

Case Studies

  • Anticancer Efficacy :
    • A study evaluated several pyrazole derivatives, including those similar to this compound, showing that modifications in the molecular structure significantly influenced their anticancer activity against various cell lines .
  • Inflammation Model :
    • Research demonstrated that pyrazole compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes, leading to decreased production of inflammatory mediators . The selectivity for COX-2 over COX-1 indicates potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Bromo-5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including halogenation, cross-coupling (e.g., Suzuki-Miyaura), and cyclization. Key parameters include:

  • Temperature control: Maintaining 80–110°C during coupling steps to balance reactivity and side-product formation .
  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions, with ligand-to-metal ratios optimized for yield (e.g., 1:1.2) .
  • Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while EtOAc/water biphasic systems aid in purification .
  • Monitoring: Use TLC (Rf ~0.3 in hexane/EtOAc 3:1) and HPLC (C18 column, acetonitrile/water gradient) to track progress .

Q. How is the purity and structure of this compound validated?

  • Methodological Answer:

  • NMR: ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 8.65 (pyridine H), δ 6.82 (pyrazole H), and δ 3.50 (CF₃ coupling artifacts) .
  • Mass Spectrometry: ESI-MS m/z calculated for C₁₀H₆BrF₃N₃: 318.97 [M+H]⁺; deviations >0.5 ppm suggest impurities .
  • XRD: Single-crystal X-ray diffraction (SHELX-refined) confirms planar pyridine-pyrazole dihedral angles (~5–10°) and Br···N non-covalent interactions .

Q. What are the preliminary applications of this compound in material science or medicinal chemistry?

  • Methodological Answer:

  • Material Science: As an ancillary ligand in Ir(III) complexes (e.g., Ir(ppy)₂(fppz)), it enhances OLED efficiency by widening HOMO-LUMO gaps, achieving EQE up to 33.5% in greenish-blue emitters .
  • Medicinal Chemistry: The trifluoromethyl group improves metabolic stability, making it a scaffold for 5-HT2A receptor ligands. Initial assays use HEK293 cells transfected with human receptors (IC₅₀ ~50–100 nM) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer:

  • Steric Effects: The 3-bromo substituent on pyridine hinders Pd catalyst coordination, requiring bulky ligands (e.g., XPhos) to accelerate oxidative addition .
  • Electronic Effects: The electron-withdrawing CF₃ group deactivates the pyrazole ring, necessitating higher temperatures (100–120°C) for Buchwald-Hartwig aminations .
  • Contradictions: Some studies report lower yields with electron-deficient aryl boronic acids; mitigate via additive screening (e.g., K₃PO₄ vs. Cs₂CO₃) .

Q. What strategies resolve crystallographic data discrepancies in structural refinement?

  • Methodological Answer:

  • SHELX Workflow: Use SHELXD for phase problem resolution (CCP4 suite) and SHELXL for refinement. Key parameters: R1 < 5%, wR2 < 15%, and Flack x ≈ 0 .
  • Twinning: For twinned crystals (common with halogenated heterocycles), apply TWINABS for scaling and HKLF5 format in SHELXL .
  • Validation: Cross-check with PLATON ADDSYM to detect missed symmetry .

Q. How can computational modeling predict the compound’s bioactivity and optimize derivatives?

  • Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with 5-HT2A (PDB: 6WGT). The pyridine N forms H-bonds with Asp155, while CF₃ enhances hydrophobic packing .
  • QSAR: Develop models (e.g., CoMFA) using logP (2.8), polar surface area (65 Ų), and IC₅₀ data. Prioritize derivatives with ClogP < 3.5 for blood-brain barrier penetration .
  • MD Simulations: GROMACS runs (100 ns) assess stability in lipid bilayers; RMSD >2.5 Å suggests conformational flexibility affecting binding .

Q. What analytical approaches differentiate isomeric byproducts formed during synthesis?

  • Methodological Answer:

  • HPLC-MS/MS: Use a chiral column (Chiralpak IA-3) with 70:30 heptane/EtOH to resolve pyrazole regioisomers (retention times: 8.2 vs. 9.5 min) .
  • 2D NMR: NOESY correlations (e.g., pyrazole H to pyridine H) confirm substitution patterns. ¹H-¹³C HMBC identifies CF₃ coupling to C5 .

Data Contradictions and Mitigation

  • Synthetic Yield Variability: Discrepancies in Pd catalyst efficiency (e.g., 29% vs. 88% yields ) may arise from trace oxygen or moisture. Use Schlenk-line techniques and degassed solvents.
  • Biological Activity Conflicts: Reported IC₅₀ variations (e.g., 50 nM vs. 200 nM ) could reflect assay conditions (e.g., serum-free vs. serum-containing media). Standardize protocols using CLSI guidelines.

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